Fmoc-Tyr(SO3H)-OH

説明

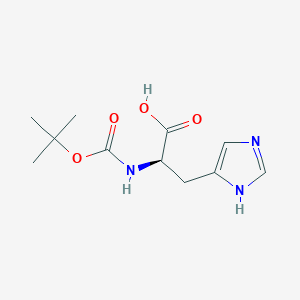

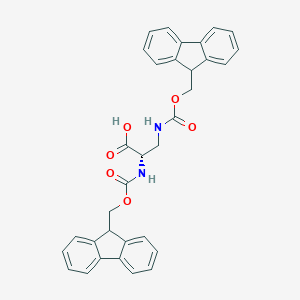

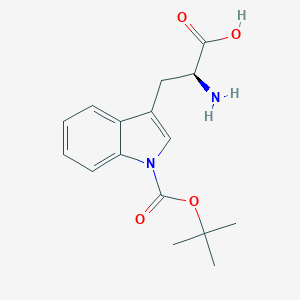

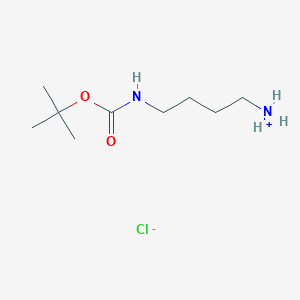

“Fmoc-Tyr(SO3H)-OH” is a chemical compound with the molecular formula C24H21NO8S . It is also known as Fmoc-O-sulfo-L-tyrosine sodium salt . This compound is a building block for solid-phase synthesis of sulfotyrosine peptides .

Synthesis Analysis

“Fmoc-Tyr(SO3H)-OH” is used in the synthesis of sulfotyrosine-containing peptides . It is used in the 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase synthesis . The synthesis process involves acidolytic deprotection and cleavage conditions, which are systematically examined with respect to acid, temperature, and scavenger .

Molecular Structure Analysis

The molecular weight of “Fmoc-Tyr(SO3H)-OH” is 483.5 g/mol . The exact mass and monoisotopic mass of the compound are also 483.09878780 g/mol .

Chemical Reactions Analysis

“Fmoc-Tyr(SO3H)-OH” is used in the synthesis of sulfotyrosine-containing peptides . The compound is involved in acidolytic deprotection and cleavage reactions during the synthesis process .

Physical And Chemical Properties Analysis

“Fmoc-Tyr(SO3H)-OH” is a white powder . It has a melting point of >186°C (dec.) . The solubility of the compound is sparingly in DMF and methanol, and slightly in DMSO .

科学的研究の応用

Biomedical Hydrogels

Fmoc-Tyr(SO3H)-OH is utilized in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biomedical applications. These hydrogels can be used for drug delivery systems, providing a controlled release of therapeutic agents. They also serve as diagnostic tools for imaging in medical applications .

Functional Two-Component Hydrogels

This compound is used in combination with catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) to form functional two-component hydrogels. These hydrogels combine the physical characteristics of Fmoc-Tyr hydrogels with the functionality of catechol groups, offering enhanced properties for potential use in tissue engineering and regenerative medicine .

Hybrid Hydrogel Networks

Fmoc-Tyr(SO3H)-OH-derived nanofibers are incorporated into Ca-alginate hydrogels to create interpenetrating network (IPN) hybrid hydrogels. These hybrid structures enhance the mechanical properties and functionality of the hydrogel, making them suitable for advanced wound dressings and scaffolds in tissue engineering .

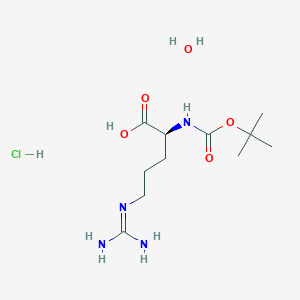

Solid Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-Tyr(SO3H)-OH is used as a protected amino acid derivative. The Fmoc protecting group is removed during the synthesis process using organic bases like 4-methylpiperidine, allowing for the construction of complex peptide chains for therapeutic peptides and other bioactive molecules .

Smart Hydrogels for Biomedical Applications

The rational design of peptide-based smart hydrogels involves using Fmoc-Tyr(SO3H)-OH to create materials with unique properties such as biocompatibility, biodegradability, and tunable hydrophilicity/hydrophobicity. These smart hydrogels can incorporate stimuli sensitivity, making them ideal for responsive drug delivery systems and tissue engineering scaffolds .

将来の方向性

作用機序

Target of Action

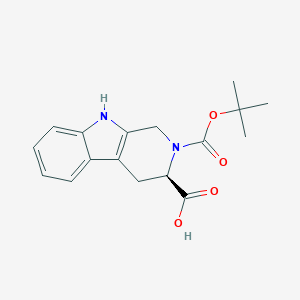

Fmoc-Tyr(SO3H)-OH, also known as Fmoc-modified tyrosine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

Fmoc-Tyr(SO3H)-OH operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group, allowing the compound to interact with its targets - the amino acids. The Fmoc group acts as a temporary protecting group for the amino acid’s reactive sites during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Tyr(SO3H)-OH are primarily those involved in peptide synthesis. The compound contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. Additionally, Fmoc-Tyr(SO3H)-OH can be used in combination with other compounds like Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) to form functional two-component hydrogels . These hydrogels have potential applications in various fields, including drug delivery and tissue engineering .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness and bioavailability can be influenced by factors such as its concentration, the ph of the environment, and the presence of other compounds in the reaction mixture .

Result of Action

The molecular and cellular effects of Fmoc-Tyr(SO3H)-OH’s action are seen in the successful synthesis of peptides and proteins. By protecting reactive sites on amino acids, the compound ensures the correct formation of peptide bonds, leading to the accurate assembly of peptide sequences . In the context of two-component hydrogels, the compound contributes to the formation of three-dimensional self-supporting gels with high storage modulus .

Action Environment

The action, efficacy, and stability of Fmoc-Tyr(SO3H)-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form peptide bonds . Additionally, the presence of other compounds in the reaction mixture can either facilitate or hinder the compound’s action . Efforts are being made to use greener solvents in solid-phase peptide synthesis to reduce the environmental impact and enhance human health safety .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMQJJASTSGJCK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(SO3H)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)